molecular formula C14H13ClN4O5 B3447604 METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE

METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B3447604
M. Wt: 352.73 g/mol
InChI Key: YIJAJELRKQCPNB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Chlorination: The chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Acylation: The acylation of the pyrazole ring with acetic anhydride or acetyl chloride introduces the acetamido group.

    Esterification: Finally, the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst yields the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, often in the presence of a base like triethylamine.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Amino derivative of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Carboxylic acid derivative of the benzoate.

Scientific Research Applications

Methyl 2-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and biochemical pathways involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the acetamido and ester groups can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzoic acid: Shares the nitro and chloro substituents but lacks the pyrazole ring.

    5-methyl-3-nitro-1H-pyrazole: Contains the pyrazole ring with similar substituents but lacks the benzoate ester group.

Uniqueness

Methyl 2-[2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamido]benzoate is unique due to its combination of a pyrazole ring with a benzoate ester, providing a distinct set of chemical properties and potential applications. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O5/c1-8-12(15)13(19(22)23)17-18(8)7-11(20)16-10-6-4-3-5-9(10)14(21)24-2/h3-6H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJAJELRKQCPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
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METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
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METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
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METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
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METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
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METHYL 2-[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE

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